ReACp53 -

ReACp53

Catalog Number: EVT-242906
CAS Number:
Molecular Formula: C₁₀₈H₂₀₆N₅₂O₂₄
Molecular Weight: 2617.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ReACp53 could inhibit p53 amyloid formation and rescue p53 function in cancer cell lines.
Source and Classification

ReACp53 was developed through research focused on understanding the aggregation behavior of mutant p53 proteins. It has been classified as a therapeutic peptide with potential applications in oncology, particularly in treating cancers associated with p53 mutations, such as prostate cancer and ovarian cancer . The peptide has been synthesized and made available through various suppliers, including the Chinese Peptide Company, and has been utilized in numerous experimental studies to evaluate its efficacy .

Synthesis Analysis

Methods

The synthesis of ReACp53 involves solid-phase peptide synthesis techniques. The peptide is typically purchased as lyophilized powder, which is then reconstituted in phosphate-buffered saline at a specific concentration for experimental use. For instance, a concentration of 5 mM is often prepared for biological assays. The peptide can also be tagged with fluorescent markers to study its cellular uptake and localization .

Technical Details

The synthesis process includes:

  • Solid-phase synthesis: This method allows for the stepwise addition of amino acids to form the desired peptide chain.
  • Reconstitution: After synthesis, the peptide is lyophilized and must be reconstituted in an appropriate buffer (e.g., phosphate-buffered saline) before use.
  • Sterile filtration: To ensure that the peptide solution is free from contaminants, it is subjected to sterile filtration before biological assays.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 2,000 Da.
  • Amino Acid Composition: Contains multiple basic residues (arginine) which facilitate cellular uptake through endocytosis mechanisms.
Chemical Reactions Analysis

Reactions

ReACp53 has been shown to interact with mutant p53 proteins, specifically targeting their amyloid aggregates. This interaction prevents further aggregation and promotes the restoration of normal p53 function.

Technical Details

In vitro studies have demonstrated that ReACp53 can:

  • Dissociate pre-formed aggregates of mutant p53.
  • Restore transcriptional activity by enabling proper nuclear localization and function.
  • Induce apoptosis in cancer cells expressing mutant p53 through mitochondrial pathways .
Mechanism of Action

Process

ReACp53 acts by binding to mutant p53 proteins, preventing their aggregation and restoring their function as tumor suppressors. This mechanism involves:

  • Inhibition of aggregation: By binding to critical regions within the mutant protein, ReACp53 stabilizes it and prevents the formation of toxic aggregates.
  • Restoration of function: The binding allows for proper folding and nuclear localization, enabling the protein to regain its role in regulating gene expression related to cell cycle control and apoptosis .

Data

Experimental results indicate that treatment with ReACp53 leads to significant reductions in cellular proliferation and increases in apoptotic markers in cancer cells harboring mutant p53 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder (lyophilized form).
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Interactions: Exhibits strong binding affinity for mutant p53 aggregates due to its specific amino acid sequence.

Relevant Data or Analyses

Studies have shown that ReACp53 effectively reduces the formation of amyloid structures associated with mutant p53 proteins during various experimental conditions .

Applications

ReACp53 holds significant promise for scientific applications in cancer research and therapy. Its primary uses include:

  • Cancer Treatment: Targeting tumors with mutations in the p53 gene, particularly prostate and ovarian cancers.
  • Research Tool: Serving as a model compound for studying protein aggregation mechanisms and developing further therapeutic agents aimed at restoring wild-type p53 function.
  • Drug Development: Potentially leading to new strategies for treating cancers characterized by dysfunctional p53 pathways.

The ongoing research into ReACp53 continues to highlight its therapeutic potential and mechanisms by which it can combat cancers driven by mutant forms of p53.

Biological Rationale for Targeting Mutant p53 Aggregation in Oncology

Pathogenic Role of p53 Amyloid Aggregates in Tumorigenesis

The tumor suppressor p53, often termed the "guardian of the genome," is inactivated by mutations in >50% of human cancers. Approximately 80% of these mutations are missense substitutions within the DNA-binding domain (exons 5–8), with hotspots at residues R175, G245, R248, R249, R273, and R282 [2] [5]. These mutations induce structural destabilization, exposing hydrophobic regions that drive self-assembly into amyloid-like aggregates. Unlike functional tetramers, these aggregates exhibit cross-β-sheet architecture confirmed by X-ray crystallography and Fourier-transform infrared spectroscopy [10].

Aggregation confers dual oncogenic effects:

  • Loss of Tumor Suppressor Function: Nuclear exclusion prevents transcriptional activation of cell-cycle arrest (e.g., p21) and apoptosis genes (e.g., PUMA, BAX) [5] [10].
  • Gain-of-Function (GOF) Activities: Aggregates aberrantly recruit and sequester p53 family members (p63/p73) and other tumor suppressors. This dysregulates target genes like ERBB2, MAP2K1, and EGF, promoting invasion, metastasis, and chemoresistance [2] [10]. For example, the R248Q mutant accelerates wild-type p53 aggregation via "seeding," amplifying genomic instability [6] [10].

Table 1: Oncogenic Mechanisms of p53 Amyloid Aggregates

MechanismFunctional ConsequenceValidated Disease Models
Loss of transcriptional activationImpaired cell-cycle arrest/apoptosisColorectal cancer, breast cancer [1] [10]
Sequestration of p63/p73Dysregulated DNA repair; EMT promotionHGSOC, glioblastoma [2] [8]
Activation of pro-survival pathwaysUpregulation of HSP70, MDR1; chemoresistanceProstate cancer, ovarian cancer [4] [9]

Dominant-Negative Effects of Mutant p53 Oligomerization

Mutant p53 exerts dominant-negative (DN) effects by co-oligomerizing with wild-type (WT) p53 or homologs. Structural studies reveal that contact mutants (e.g., R273H) and conformational mutants (e.g., R175H) form hybrid tetramers with WT p53, disrupting DNA-binding capacity [2] [5]. Beyond functional inhibition, aggregates act as "sinks" for tumor-suppressive proteins:

  • p63/p73 Inactivation: Essential for DNA damage response and epithelial integrity. Co-aggregation depletes functional pools, permitting unchecked proliferation [10].
  • Amyloid Cross-Seeding: Prefibrillar oligomers of mutants like R248Q template misfolding of WT p53, propagating aggregation across cells [10]. In breast cancer models, this reduced p63-dependent apoptosis by >60% [4].

ReACp53, a peptide inhibitor (sequence: LTRITLE), blocks DN effects by targeting the aggregation-prone segment (residues 251–257). Its arginine substitution sterically clashes with β-sheet stacking, dissolving preformed fibrils and restoring nuclear p53 localization [4] [9].

p53 Aggregation as a Hallmark of Castration-Resistant Prostate Cancer (CRPC) and High-Grade Serous Ovarian Carcinoma (HGSOC)

CRPC Pathogenesis

TP53 mutations escalate during prostate cancer progression: 8% in localized disease → 28–36% in castration-naïve metastases → 53–73% in CRPC [3] [6]. Mutant p53 aggregates drive therapeutic resistance via:

  • Androgen Receptor (AR) Pathway Crosstalk: Aggregates enhance AR signaling independent of ligands, sustaining proliferation post-androgen deprivation [6] [9].
  • Ferroptosis Resistance: Loss of p53-mediated SLC7A11 repression elevates glutathione synthesis, mitigating oxidative stress [2] [6].ReACp53 reactivates p53 in CRPC xenografts, reducing tumor volume by 50% and suppressing DNA synthesis (Ki67↓) [9].

HGSOC Pathogenesis

96% of HGSOC cases harbor TP53 mutations, with aggregation initiating in fallopian tube epithelia [7] [8]. Progression follows a cascade:

  • p53 signatures → Serous tubal intraepithelial lesions (STIL) → Serous tubal intraepithelial carcinoma (STIC)HGSOC [7].
  • Amyloid transition occurs at the STIC stage, confirmed by conformation-specific antibodies (e.g., PAb240) [7] [8].

Cluster analyses link p53 aggregation to clinical outcomes. Gain-of-function mutants (e.g., R248Q) correlate with suboptimal debulking surgery and shortened platinum-free intervals [8]. ReACp53 dissolves cytoplasmic aggregates in primary HGSOC cells, reinstating p53-dependent cell death [4].

Table 2: Prevalence and Impact of p53 Aggregation in CRPC vs. HGSOC

ParameterCRPCHGSOC
TP53 mutation frequency53–73% [3] [6]>96% [7] [8]
Key aggregation-linked mutantsR248Q, R273H [9]R248Q, R175H [4] [8]
Functional consequenceAR pathway hyperactivation; anti-ferroptotic shift [6] [9]STIC transformation; chemoresistance [7] [8]
ReACp53 efficacy↓ Tumor growth, ↑ apoptosis [9]↓ Aggregate burden, nuclear p53 restoration [4]

Properties

Product Name

ReACp53

Molecular Formula

C₁₀₈H₂₀₆N₅₂O₂₄

Molecular Weight

2617.13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.